2-(Phosphonatomethylamino)acetate;trimethylsulfanium

Catalog No.
S529069
CAS No.
81591-81-3
M.F
C6H16NO5PS
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Phosphonatomethylamino)acetate;trimethylsulfani...

CAS Number

81591-81-3

Product Name

2-(Phosphonatomethylamino)acetate;trimethylsulfanium

IUPAC Name

(carboxymethylamino)methyl-hydroxyphosphinate;trimethylsulfanium

Molecular Formula

C6H16NO5PS

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1

InChI Key

RUCAXVJJQQJZGU-UHFFFAOYSA-M

SMILES

C[S+](C)C.C[S+](C)C.C[S+](C)C.C(C(=O)[O-])NCP(=O)([O-])[O-]

solubility

5 to 10 mg/mL at 64 °F (NTP, 1992)
Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/
In water, 10.5 g/L in water at pH 1.9 and 20 °C
Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene
Solubility in water, g/100ml at 25 °C: 1.2

Synonyms

Glyphosate-trimesium; Avans 330; R 50224; R-50224; R50224; SC 0224; SC-0224; SC0224;

Canonical SMILES

C[S+](C)C.C(C(=O)O)NCP(=O)(O)[O-]

The exact mass of the compound Sulfosate is 245.0487 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mode of Action Investigation

    Sulfosate disrupts the shikimate pathway, a vital metabolic process in plants for synthesizing essential aromatic amino acids. Studying how plants respond to this disruption helps scientists understand the pathway's intricacies and its role in plant growth and development [].

  • Herbicide Resistance Mechanisms

    The widespread use of glyphosate, a close relative of sulfosate, has led to the rise of glyphosate-resistant weeds. Researchers use sulfosate as a tool to investigate the mechanisms behind this resistance, aiming to develop strategies for managing resistant weeds and creating new herbicides [].

  • Plant Gene Function Analysis

    Scientists can exploit sulfosate's herbicidal properties to identify genes essential for plant survival. By applying sulfosate to plants with mutations in specific genes and observing their response, researchers can determine the function of those genes in plant physiology [].

Sulfosate in Environmental Science Research

Sulfosate's environmental fate and impact are also studied by researchers:

  • Degradation Studies

    Understanding how sulfosate degrades in soil and water is crucial for assessing its environmental persistence and potential risks. Researchers use various techniques to track sulfosate breakdown by microbes and natural processes [].

  • Microbial Ecology Impact

    Sulfosate application can affect soil microbial communities. Research investigates how these communities respond to sulfosate exposure, including potential shifts in composition and activity, which can influence nutrient cycling and overall soil health.

  • Non-target Plant Effects

    The selectivity of herbicides is a concern. Researchers use sulfosate in controlled experiments to assess its potential impact on non-target plants, such as beneficial wildflowers or endangered species [].

2-(Phosphonatomethylamino)acetate;trimethylsulfanium is a unique chemical compound characterized by its phosphonate and sulfonium functionalities. The compound features a phosphonatomethylamino group attached to an acetate moiety, along with a trimethylsulfanium cation. This combination of functional groups suggests potential applications in agriculture, particularly as a herbicide or plant growth regulator due to its structural similarities to naturally occurring compounds involved in plant metabolism.

Like glyphosate, sulfosate acts by inhibiting the shikimate pathway, an essential metabolic pathway in plants for synthesizing aromatic amino acids []. This disrupts plant growth and ultimately leads to weed death [].

Sulfosate is considered to be moderately toxic []. Studies indicate that it can cause neurotoxic effects in animals, with dogs being the most sensitive species [].

Here are some safety hazards to consider:

  • Acute toxicity: Exposure can cause skin and eye irritation, and ingestion can be harmful [].
  • Environmental impact: While studies on the environmental impact of sulfosate are ongoing, there is concern about potential effects on non-target plants and aquatic ecosystems [].

The chemical reactivity of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium can be attributed to the presence of both the phosphonate and sulfonium groups. Potential reactions include:

  • Nucleophilic Substitution: The sulfonium group can undergo nucleophilic attack, leading to the release of trimethylsulfonium ions and formation of new products.
  • Hydrolysis: The phosphonate group may hydrolyze under acidic or basic conditions, yielding phosphonic acid derivatives.
  • Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming amides or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new agrochemicals.

Research indicates that 2-(Phosphonatomethylamino)acetate;trimethylsulfanium exhibits notable biological activity. It has been studied for its herbicidal properties, particularly in inhibiting the synthesis of branched-chain amino acids, which are critical for plant growth and development. This mechanism aligns with other herbicides that target similar pathways, suggesting it could serve as an effective agent in agricultural applications .

The synthesis of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium typically involves several steps:

  • Formation of Phosphonatomethylamine: This can be achieved through the reaction of a suitable phosphonic acid derivative with an amine.
  • Acetylation: The resulting phosphonatomethylamine is then acetylated using acetic anhydride or acetyl chloride to form the acetate derivative.
  • Quaternization: Finally, trimethylsulfonium iodide or another methylating agent is used to introduce the trimethylsulfonium group, completing the synthesis.

These methods provide a robust framework for producing the compound in sufficient purity for research and application.

The primary applications of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium lie in:

  • Agriculture: As a potential herbicide, it may inhibit specific metabolic pathways in plants, offering a new tool for weed management.
  • Pharmaceuticals: Its unique structure may allow it to serve as a lead compound for developing new drugs targeting metabolic pathways in both plants and animals.
  • Biochemistry: It could be used as a biochemical probe to study phosphonate metabolism and related biochemical processes.

Interaction studies involving 2-(Phosphonatomethylamino)acetate;trimethylsulfanium focus on its effects on various plant species. Preliminary findings suggest that it effectively inhibits growth in certain weeds while having minimal impact on crop species at specific concentrations. Further studies are needed to elucidate its mechanism of action and potential side effects on non-target organisms .

Several compounds share structural similarities with 2-(Phosphonatomethylamino)acetate;trimethylsulfanium, including:

  • Glyphosate: A widely used herbicide that inhibits a different metabolic pathway (shikimic acid pathway) but also targets plant growth.
  • Aminomethylphosphonic Acid: A breakdown product of glyphosate that exhibits similar properties.
  • Metsulfuron-methyl: Another herbicide that acts by inhibiting enzyme activity related to amino acid synthesis.

Comparison Table

CompoundStructure TypeMechanism of ActionPrimary Use
2-(Phosphonatomethylamino)acetate;trimethylsulfaniumPhosphonate + SulfoniumInhibits branched-chain amino acid synthesisHerbicide
GlyphosatePhosphonateInhibits shikimic acid pathwayHerbicide
Aminomethylphosphonic AcidPhosphonateMetabolic inhibitorHerbicide
Metsulfuron-methylSulfonylureaInhibits acetolactate synthaseHerbicide

This comparison illustrates the unique positioning of 2-(Phosphonatomethylamino)acetate;trimethylsulfanium within the realm of herbicides, particularly its dual functional groups that may confer distinct advantages in selectivity and efficacy against target weeds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992)
White solid; [Merck Index] Colorless solid; [ICSC]
COLOURLESS CRYSTALS.

Color/Form

White crystals
White solid

XLogP3

-4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

245.04868078 g/mol

Monoisotopic Mass

245.04868078 g/mol

Heavy Atom Count

14

Density

1.74 (NTP, 1992) - Denser than water; will sink
1.705 at 20 °C
1.7 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen and phosphorus oxides/.

Appearance

Solid powder

Melting Point

446 °F (decomposes) (NTP, 1992)
230 °C (dec)
Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4632WW1X5A

Related CAS

34494-03-6 (mono-hydrochloride salt)
40465-66-5 (mono-ammonium salt)
70393-85-0 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Previous studies demonstrate that glyphosate exposure is associated with oxidative damage and neurotoxicity. Therefore, the mechanism of glyphosate-induced neurotoxic effects needs to be determined. The aim of this study was to investigate whether Roundup (a glyphosate-based herbicide) leads to neurotoxicity in hippocampus of immature rats following acute (30min) and chronic (pregnancy and lactation) pesticide exposure. Maternal exposure to pesticide was undertaken by treating dams orally with 1% Roundup (0.38% glyphosate) during pregnancy and lactation (till 15-day-old). Hippocampal slices from 15 day old rats were acutely exposed to Roundup (0.00005-0.1%) during 30min and experiments were carried out to determine whether glyphosate affects (45)Ca(2+) influx and cell viability. Moreover, /this study/ investigated the pesticide effects on oxidative stress parameters, (14)C-alpha-methyl-amino-isobutyric acid ((14)C-MeAIB) accumulation, as well as glutamate uptake, release and metabolism. Results showed that acute exposure to Roundup (30min) increases (45)Ca(2+) influx by activating NMDA receptors and voltage-dependent Ca(2+) channels, leading to oxidative stress and neural cell death. The mechanisms underlying Roundup-induced neurotoxicity also involve the activation of CaMKII and ERK. Moreover, acute exposure to Roundup increased (3)H-glutamate released into the synaptic cleft, decreased GSH content and increased the lipoperoxidation, characterizing excitotoxicity and oxidative damage. /This study/ also observed that both acute and chronic exposure to Roundup decreased (3)H-glutamate uptake and metabolism, while induced (45)Ca(2+) uptake and (14)C-MeAIB accumulation in immature rat hippocampus. Taken together, these results demonstrated that Roundup might lead to excessive extracellular glutamate levels and consequently to glutamate excitotoxicity and oxidative stress in rat hippocampus.
Glyphosate is the primary active constituent of the commercial pesticide Roundup. The present results show that acute Roundup exposure at low doses (36 ppm, 0.036 g/L) for 30 min induces oxidative stress and activates multiple stress-response pathways leading to Sertoli cell death in prepubertal rat testis. The pesticide increased intracellular Ca(2+) concentration by opening L-type voltage-dependent Ca(2+) channels as well as endoplasmic reticulum IP3 and ryanodine receptors, leading to Ca(2+) overload within the cells, which set off oxidative stress and necrotic cell death. Similarly, 30 min incubation of testis with glyphosate alone (36 ppm) also increased (45)Ca(2+) uptake. These events were prevented by the antioxidants Trolox and ascorbic acid. Activated protein kinase C, phosphatidylinositol 3-kinase, and the mitogen-activated protein kinases such as ERK1/2 and p38MAPK play a role in eliciting Ca(2+) influx and cell death. Roundup decreased the levels of reduced glutathione (GSH) and increased the amounts of thiobarbituric acid-reactive species (TBARS) and protein carbonyls. Also, exposure to glyphosate-Roundup stimulated the activity of glutathione peroxidase, glutathione reductase, glutathione S-transferase, gamma-glutamyltransferase, catalase, superoxide dismutase, and glucose-6-phosphate dehydrogenase, supporting downregulated GSH levels. Glyphosate has been described as an endocrine disruptor affecting the male reproductive system; however, the molecular basis of its toxicity remains to be clarified. We propose that Roundup toxicity, implicated in Ca(2+) overload, cell signaling misregulation, stress response of the endoplasmic reticulum, and/or depleted antioxidant defenses, could contribute to Sertoli cell disruption in spermatogenesis that could have an impact on male fertility.
A deregulation of programmed cell death mechanisms in human epidermis leads to skin pathologies. We previously showed that glyphosate, an extensively used herbicide, provoked cytotoxic effects on cultured human keratinocytes, affecting their antioxidant capacities and impairing morphological and functional cell characteristics. The aim of the present study, carried out on the human epidermal cell line HaCaT, was to examine the part of apoptosis plays in the cytotoxic effects of glyphosate and the intracellular mechanisms involved in the apoptotic events. /This study/ conducted different incubation periods to reveal the specific events in glyphosate-induced cell death. /It/ observed an increase in the number of early apoptotic cells at a low cytotoxicity level (15%), and then, a decrease, in favor of late apoptotic and necrotic cell rates for more severe cytotoxicity conditions. At the same time, /the study/ showed that the glyphosate-induced mitochondrial membrane potential disruption could be a cause of apoptosis in keratinocyte cultures.
Herbicides have been recognized as the main environmental factor associated with human neurodegenerative disorders such as Parkinson's disease(PD). Previous studies indicated that the exposure to glyphosate, a widely used herbicide, is possibly linked to Parkinsonism, however the underlying mechanism remains unclear. We investigated the neurotoxic effects of glyphosate in differentiated PC12 /rat/ cells and discovered that it inhibited viability of differentiated PC12 cells in dose-and time-dependent manners. Furthermore, the results showed that glyphosate induced cell death via autophagy pathways in addition to activating apoptotic pathways. Interestingly, deactivation of Beclin-1 gene attenuated both apoptosis and autophagy in glyphosate treated differentiated PC12 cells, suggesting that Beclin-1 gene is involved in the crosstalk between the two mechanisms.
For more Mechanism of Action (Complete) data for GLYPHOSATE (7 total), please visit the HSDB record page.

Vapor Pressure

1.94e-07 mmHg at 113 °F (NTP, 1992)
0.0000001 [mmHg]
9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

81591-81-3
87090-28-6

Absorption Distribution and Excretion

The toxicokinetics of glyphosate after single 100 mg/kg intravenous (i.v.) and 400 mg/kg oral doses were studied in rats. Serial blood samples were obtained after i.v. and oral administration. Plasma concentrations of glyphosate and its metabolite aminomethyl phosphonic acid (AMPA) were determined by HPLC method. After i.v. and oral administration, plasma concentration-time curves were best described by a two-compartment open model. For glyphosate, the elimination half-lives (T(1/2beta)) from plasma were 9.99 hr after i.v. and 14.38 hr after oral administration. The total plasma clearance was not influenced by dose concentration or route and reached a value of 0.995 L/hr/kg. After i.v. administration, the apparent volume of distribution in the second compartment (V(2)) and volume of distribution at steady state (V(ss)) were 2.39 and 2.99 L/kg, respectively, suggesting a considerable diffusion of the herbicide into tissues. After oral administration, glyphosate was partially and slowly absorbed with a T(max) of 5.16 hr. The oral bioavailability of glyphosate was found to be 23.21%. Glyphosate was converted to AMPA. The metabolite AMPA represented 6.49% of the parent drug plasma concentrations. The maximum plasma concentrations of glyphosate and AMPA were 4.62 and 0.416 microg/mL, respectively. The maximum plasma concentration of AMPA was achieved at 2.42 hr. For AMPA, the elimination half-life (T(1/2beta)) was 15.08 hr after oral administration of glyphosate parent compound.
The disposition of glyphosate was studied in rats. Male F344/N rats were gavaged with 5.6 or 56 mg/kg radiolabeled glyphosate. Urine and feces were collected at 24 hour intervals for 72 hr and analyzed for activity. Selected rats were killed 3 to 96 hr post dosing to determine the tissue distribution of radioactivity. Approximately 20 to 30% of either dose was eliminated in the urine and 70 to 80% in the feces over 72 hr. Only about 1% of the dose remained in the tissues, mostly in the liver and small intestine.
... There is rapid elimination, no biotransformation, and minimal tissue retention of glyphosate in various species, including mammals, birds, and fish.
Greater than 90% of an orally administered dose of glyphosate is rapidly eliminated in 72 hr /by laboratory animals/. ... Typically, approximately 70% of the administered dose is eliminated in the feces, with the remainder eliminated in the urine. In all cases, less than 0.5% of the administered dose is found in the tissue and organs, demonstrating that glyphosate does not bioaccumulate in edible tissues.
For more Absorption, Distribution and Excretion (Complete) data for GLYPHOSATE (11 total), please visit the HSDB record page.

Metabolism Metabolites

...In rats, > 97% of the (14)C/glyphosate/ in excreta, after a single oral dose, was shown to be unchanged compound. AMPA was the only metabolite, covering only 0.2-0.3% of the applied (14)C...
Following a single oral dose of 14C-glyphosate, amino methyl phosphonic acid (AMPA) was the only metabolite found in urine (0.2-0.3% of the administered dose) and feces (0.2-0.4% of the administered dose) /of male and female Sprague-Dawley rats/.
Studies of the metabolism of glyphosate in experimental animals (rats, rabbits, lactating goats, and chickens) indicate that it is not biotransformed, with essentially all the administered dose excreted as unchanged parent molecule.
Biotransformation of glyphosate occurs to a very low degree only. In rats it was shown that all of the carbon-14 in urine and feces, after a single oral application of (14)C-glyphosate, was present as unchanged parent compound. Also in rats, > 97% of the carbon-14 in excreta, after a single oral dose, was shown to be unchanged compound. AMPA was the only metabolite, covering only 0.2-0.3% of the applied carbon-14. In laying hens also, AMPA was the only metabolite, accounting for only a minor part of the applied amount.

Associated Chemicals

Glyphosate sesquisodium salt; 70393-85-0

Wikipedia

Glyphosate
Captopril

Biological Half Life

Male and female Sprague-Dawley rats received single intraperitoneal injections of radiolabeled (14)C glyphosate. The dose level of glyphosate used for male and female rats was 1150 mg/kg. Blood samples were collected 0.25, 0.50, 1, 2, 4, 6 and 10 hours after injection. ... Assuming first order kinetics, the decrease in radioactivity in bone marrow occurred with a half-life of 7.6 and 4.2 hours for males and females, respectively. Similarly, the half-lives of the radioactivity in plasma were approximately 1 hour for both sexes.
The kinetics of whole body elimination were estimated using the radioactivity (14)C measured in urine and feces after a single oral dose of (14)C-glyphosate (10 or 1000 mg/kg body weight). Because of the lack of biotransformation of glyphosate it is valid to base kinetics on total radioactivity. The elimination appeared to be biphasic. The half-life of the alpha elimination phase at 10 mg/kg body weight was 5.87 hr (males) or 6.22 hr (females); at 1000 mg/kg body weight this was 5.26 hr (males)or 6.44 hr (females). The half-life of the beta phase at 10 mg/kg body weight was 79 hr (males) or 106 hr (females); at 1000 mg/kg body weight this was 181 hr (males) or 337 hr (females).
The toxicokinetics of glyphosate after single 100 mg/kg intravenous (i.v.) and 400 mg/kg oral doses were studied in rats. ... For glyphosate, the elimination half-lives (T(1/2beta)) from plasma were 9.99 hr after i.v. and 14.38 hr after oral administration.

Use Classification

Chemical Classes -> Pesticides (chemicals used for killing pests, such as rodents, insects, or plants)
Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
HERBICIDES

Methods of Manufacturing

Glyphosate is produced by heating a mixture of phosphorous acid and a-amino acetic acid, and then adding formaldehyde.
Preparation: J. E. Franz, German patent 2152826; idem, United States of America patent 3799758 and United States of America patent 3853530 (1972, 1974, 1974 all to Monsanto).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies glyphosate (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Glyphosate is among the most widely used pesticides by volume. It ranked eleventh among conventional pesticides used in the U.S. during 1990- 91. In recent years, approximately 13 to 20 million acres were treated with 18.7 million pounds of glyphosate annually. The largest use sites include hay/pasture, soybeans and field corn. /Glyphosate and its salts/
The glyphosate (N-phosphonomethyl glycine) salts are nonselective herbicides and plant growth regulators.The techical sodium salt is a white crystalline solid which decomposes at 140 °C with a bulk density of 30 lb/ cu ft.
Crop safety evident when applied prior to planting or after harvest or when directed applications made to tree and vine crops.
For more General Manufacturing Information (Complete) data for GLYPHOSATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA PV2067; Procedure: high performance liquid chromatography using an ultraviolet detector; Analyte: glyphosate; Matrix: air; Detection Limit: 1 ug/cu m.
Method: Abraxis 500081; Procedure: immunoassay, magnetic particle; Analyte: glyphosate; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ppb.
Method: Abraxis 500086; Procedure: immunoassay, microtiter plate; Analyte: glyphosate; Matrix: water (groundwater, surface water, well water); Detection Limit: 0.1 ppb.
Method: AOAC 991.08; Procedure: high performance liquid chromatography with post column derivitization and fluorescence detection; Analyte: glyphosate; Matrix: ground water, drinking water, and surface water; Detection Limit: 25 ug/L.
For more Analytic Laboratory Methods (Complete) data for GLYPHOSATE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Glyphosate serum concentration greater than 1000 mg/L is associated with severe poisoning, although the relevance of this is debated since glyphosate is not thought to induce clinical toxicity itself. It might, however, be a reasonable biomarker of exposure to the product, but more research is required to explore this relationship.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.
Dust explosion possible if in powder or granular form, mixed with air. If dry, it can be charged electrostatically by swirling, pneumatic transport, pouring, etc.

Interactions

/This study/ investigated whether glyphosate influences the cellular toxicity of the surfactants TN-20 and LN-10 on the mouse fibroblast-like cells, alveolar epithelial cells, and a heart cell line. The cytotoxicity of TN-20 and LN-10 (0.4-100 uM), in the presence or absence of glyphosate was determined by assessing membrane integrity. TN-20 toxicity was significantly lower in the presence of 50 uM glyphosate for the fibroblast-like cell (6.25 uM; 3.9% +/- 3.4% vs -4.8%+/-0.7%), for the alveolar cells (0.78 uM; 5.7% +/- 0.9% vs 0.1% +/- 0.6%), and for the heart cell line (25.0 uM; 7.9% +/-3.0% vs 19.4% +/- 0.7%) compared to that of TN-20 alone. The cellular toxicity of LN-10 towards the fibroblast-like cells was found to be increased in the presence of 50 uM glyphosate when LN-10 concentrations of 50 uM (31.3% +/- 3.9% vs 19.2% +/-0.9%) and 100 uM (62.1% +/- 3.4% vs 39.0% +/- 0.7%) were compared to that of LN-10 alone. These results suggest that the mixture toxicity may be a factor in glyphosate-surfactant toxicity in patients with acute glyphosate herbicide intoxication.
Glyphosate, a common herbicide, is not toxic under normal exposure circumstances. However, this chemical, when combined with a surfactant, is cytotoxic. In this study, the mechanism of the additive effect of glyphosate and TN-20, a common surfactant in glyphosate herbicides, was investigated. After exposure of rat H9c2 cells to glyphosate and TN-20 mixtures, following assays were performed: flow cytometry to determine the proportion of cells that underwent apoptosis and necrosis; western blotting to determine expression of mitochondrial proteins (Bcl-2 and Bax); immunological methods to evaluate translocation of cytochrome C; luminometric measurements to determine activity of caspases 3/7 and 9; and tetramethyl rhodamine methyl ester assay to measure mitochondrial membrane potentials. Bcl-1 intensity decreased while Bax intensity increased with exposure to increasing TN-20 and/or glyphosate concentrations. Caspase activity increased and mitochondrial membrane potential decreased only when the cells were exposed to a mixture of both TN-20 and glyphosate, but not after exposure to either one of these compounds. The results support the possibility that mixtures of glyphosate and TN-20 aggravate mitochondrial damage and induce apoptosis and necrosis. Throughout this process, TN-20 seems to disrupt the integrity of the cellular barrier to glyphosate uptake, promoting glyphosate-mediated toxicity.

Stability Shelf Life

Negligible volatility
Glyphosate and all its salts are non-volatile, do not photochemically degrade and are stable in air. Glyphosate is stable to hydrolysis at pH 3, 6 and 9 (5-35 °C).
Stable 5 days at pH 4, 5, and 9 (50 °C).
Stable under recommended storage conditions.

Dates

Last modified: 04-14-2024
1: Sorensen FW, Gregersen M. Rapid lethal intoxication caused by the herbicide glyphosate-trimesium (Touchdown). Hum Exp Toxicol. 1999 Dec;18(12):735-7. PubMed PMID: 10627661.
2: Mortensen OS, Sørensen FW, Gregersen M, Jensen K. [Poisonings with the herbicides glyphosate and glyphosate-trimesium]. Ugeskr Laeger. 2000 Aug 28;162(35):4656-9. Danish. PubMed PMID: 10986892.
3: McVey KA, Snapp IB, Johnson MB, Negga R, Pressley AS, Fitsanakis VA. Exposure of C. elegans eggs to a glyphosate-containing herbicide leads to abnormal neuronal morphology. Neurotoxicol Teratol. 2016 May-Jun;55:23-31. doi: 10.1016/j.ntt.2016.03.002. Epub 2016 Mar 26. PubMed PMID: 27019975; PubMed Central PMCID: PMC4884470.
4: Negga R, Stuart JA, Machen ML, Salva J, Lizek AJ, Richardson SJ, Osborne AS, Mirallas O, McVey KA, Fitsanakis VA. Exposure to glyphosate- and/or Mn/Zn-ethylene-bis-dithiocarbamate-containing pesticides leads to degeneration of γ-aminobutyric acid and dopamine neurons in Caenorhabditis elegans. Neurotox Res. 2012 Apr;21(3):281-90. doi: 10.1007/s12640-011-9274-7. Epub 2011 Sep 16. PubMed PMID: 21922334; PubMed Central PMCID: PMC3288661.
5: Gutierrez MF, Battauz Y, Caisso B. Disruption of the hatching dynamics of zooplankton egg banks due to glyphosate application. Chemosphere. 2017 Mar;171:644-653. doi: 10.1016/j.chemosphere.2016.12.110. Epub 2016 Dec 26. PubMed PMID: 28056451.
6: El-Said AH, Abdel-Hafez SI, Saleem A. Effect of herbizid and touchdown herbicides on soil fungi and on production of some extracellular enzymes. Acta Microbiol Immunol Hung. 2005;52(1):105-30. PubMed PMID: 15957238.

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